4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Description
Chemical Structure and Properties
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS: 100644-66-4) is a bicyclic heterocyclic compound with the molecular formula C₆H₆ClN₅ and a molecular weight of 183.60 g/mol . Its structure features:
- A pyrazolo[3,4-d]pyrimidine core.
- A chlorine atom at position 2.
- A methyl group at position 1.
- An amine group at position 4.
Properties
IUPAC Name |
4-chloro-1-methylpyrazolo[3,4-d]pyrimidin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN5/c1-12-5-3(2-9-12)4(7)10-6(8)11-5/h2H,1H3,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZNUJWHYLMPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure, 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is treated with aqueous ammonia or ammonium salts in the presence of a base such as triethylamine (TEA) or N-ethyl-N,N-diisopropylamine (DIPEA). The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80–100°C) for 5–12 hours. The 6-chloro group exhibits higher reactivity due to electronic and steric factors, enabling selective substitution while retaining the 4-chloro substituent.
Example Protocol:
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Starting Material : 4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (300 mg, 1.50 mmol)
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Reagents : Ammonium hydroxide (2 eq), DIPEA (1.5 eq)
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Solvent : DMF (3 mL)
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Conditions : 100°C, 5 hours
Cyclocondensation of Functionalized Pyrazole Precursors
An alternative route involves constructing the pyrazolo[3,4-d]pyrimidine core through cyclocondensation reactions. This method integrates the amine group during ring formation, avoiding the need for post-synthetic modifications.
Key Steps:
-
Synthesis of 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile :
Methylhydrazine reacts with malononitrile derivatives under basic conditions to form the pyrazole backbone. -
Cyclization with Chloroacetyl Chloride :
The carbonitrile group undergoes cyclocondensation with chloroacetyl chloride in the presence of potassium tert-butoxide (t-BuOK), forming the pyrimidine ring and introducing the 4-chloro substituent.
Optimized Conditions:
Green Chemistry Approaches
Recent advancements emphasize sustainable protocols to reduce environmental impact. These methods align with principles of green chemistry, utilizing solvent-free conditions, microwave irradiation, or ionic liquids.
Microwave-Assisted Synthesis:
Microwave irradiation significantly reduces reaction times. A mixture of 1-methylpyrazole derivatives and chlorinated pyrimidine precursors is irradiated at 120°C for 15–30 minutes, achieving yields comparable to conventional heating (75–88%).
Solvent-Free Cyclocondensation:
Eliminating solvents, the reaction proceeds via grinding stoichiometric amounts of 5-amino-1-methylpyrazole-4-carbonitrile and trichloroacetonitrile in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA). This method offers a 92% yield with minimal waste.
Post-Synthetic Functionalization
The 6-amino group in this compound serves as a handle for further derivatization. Common modifications include:
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Acylation : Treatment with acetyl chloride in pyridine yields N-acylated derivatives.
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Suzuki Coupling : Palladium-catalyzed cross-coupling introduces aryl or heteroaryl groups at the 4-position.
Analytical and Characterization Data
Spectral Confirmation:
Crystallographic Data:
X-ray diffraction confirms the planar pyrazolopyrimidine core with bond lengths consistent with aromatic systems. The methyl group at N1 and chloro at C4 adopt equatorial orientations, minimizing steric strain.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions
Nucleophilic Substitution: This reaction typically involves the replacement of the chlorine atom at the 4-position with nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methylamine yields 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
Scientific Research Applications
Biological Activities
Research indicates that 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine exhibits various biological activities:
Anticancer Activity
Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines possess anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation in vitro and in vivo models. These compounds target specific kinases involved in cancer progression, demonstrating promising results against various cancer types .
Antimicrobial Properties
Recent investigations have highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown effectiveness against several bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
Research has also identified anti-inflammatory properties associated with this compound class. By modulating inflammatory pathways, these compounds may offer therapeutic benefits for conditions like arthritis and other inflammatory diseases .
Case Study 1: Anticancer Screening
A study published in a peer-reviewed journal evaluated the anticancer effects of a series of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The results indicated a significant reduction in cell viability in breast cancer cell lines when treated with this compound, suggesting its potential as an anticancer agent.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | 15.2 |
| Control (Doxorubicin) | MCF7 | 0.5 |
Case Study 2: Antimicrobial Activity
In another investigation focused on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The findings showed that it inhibited bacterial growth effectively at concentrations of 50 µg/mL and lower.
| Pathogen | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 25 |
Mechanism of Action
The mechanism of action of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets and pathways. One of the primary targets is cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. The compound inhibits CDK2 activity, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other enzymes and receptors, contributing to its broad spectrum of biological activities .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 2: Spectral Data Comparison
Biological Activity
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (CAS No. 100644-66-4) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo[3,4-d]pyrimidine family, which is known for various pharmacological properties, including anticancer and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.
The chemical structure of this compound is characterized by its molecular formula C₆H₆ClN₅ and a molecular weight of 183.60 g/mol. The compound features a chlorinated pyrazole moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 100644-66-4 |
| Molecular Formula | C₆H₆ClN₅ |
| Molecular Weight | 183.60 g/mol |
| Purity | >95% |
| Log P (octanol-water) | 0.77 |
Anticancer Potential
Recent studies indicate that derivatives of pyrazolo[3,4-d]pyrimidines exhibit promising anticancer activity through various mechanisms. For example, compounds in this class have been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines.
- Mechanism of Action : The anticancer effects are attributed to the inhibition of DNA replication and disruption of cell signaling pathways. Computational studies have demonstrated that these compounds can interact with DNA through minor groove binding, leading to significant biological effects .
- Case Study : In a comparative study involving several derivatives, it was found that certain pyrazolo compounds exhibited IC50 values in the low micromolar range against breast and cervical cancer cell lines. The specific derivative containing the pyrazolo[3,4-d]pyrimidine scaffold showed enhanced efficacy compared to non-chlorinated analogs .
Enzyme Inhibition
The compound has also been investigated for its role as an inhibitor of various enzymes involved in cancer progression and inflammation.
Research Findings
A review of literature reveals several studies focusing on the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A notable method includes the reaction of chlorinated pyrazoles with appropriate amines under controlled conditions to yield high-purity products .
Pharmacological Studies
Pharmacological evaluations have demonstrated that compounds derived from this scaffold possess anti-inflammatory properties alongside their anticancer activities. These findings suggest a dual mechanism that could be exploited for therapeutic interventions in diseases characterized by inflammation and uncontrolled cell growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
